molecular formula C6H6O27P7-13 B1263520 5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate

5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate

Cat. No. B1263520
M. Wt: 726.91 g/mol
InChI Key: UPHPWXPNZIOZJL-UYSNGIAKSA-A
Attention: For research use only. Not for human or veterinary use.
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Description

5-diphospho-1D-myo-inositol pentakisphosphate(13-) is fully deprotonated form of 5-diphospho-1D-myo-inositol pentakisphosphate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-diphospho-1D-myo-inositol pentakisphosphate.

Scientific Research Applications

Cellular and Molecular Functions

5-Diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate (5-PP-InsP5) and related compounds are significant in cellular signaling and regulation. Research indicates these compounds, particularly the inositol pyrophosphates such as 5-PP-InsP5, play crucial roles in various physiological processes. Their applications in scientific research extend to examining cellular functions like DNA repair, glucose homeostasis, and signal transduction.

For example, the work by Wormald et al. (2017) highlights the importance of 5-PP-InsP5 in areas of cell physiology such as DNA repair and glucose homeostasis. This compound is also implicated in the pathology of diabetes and other human diseases.

Metabolic Roles and Enzymatic Activities

Several studies have focused on the metabolism and enzymatic activities associated with 5-PP-InsP5. For instance, Voglmaier et al. (1996) and Huang et al. (1998) discuss the ATP synthase activity of enzymes that interact with 5-PP-InsP5, suggesting a significant energy transfer role for this compound in cellular processes.

Structural and Synthetic Studies

Research into the structure and synthesis of 5-PP-InsP5 and its isomers has been pivotal in understanding their biological functions. The work by Zhang et al. (2009) and Capolicchio et al. (2013) illustrates the synthesis of isomers of 5-PP-InsP5, which is essential for experimental studies in cellular signaling.

Biological Significance and Therapeutic Potential

5-PP-InsP5's role in various biological phenomena, including cellular growth, vesicular trafficking, and apoptosis, has been a subject of intense study, as evidenced by Lee et al. (2020). These inositol pyrophosphates modulate target proteins through allosteric interactions or protein pyrophosphorylation, demonstrating their broad biological significance and potential as therapeutic targets.

properties

Molecular Formula

C6H6O27P7-13

Molecular Weight

726.91 g/mol

IUPAC Name

[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate

InChI

InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/p-13/t1?,2-,3+,4+,5-,6?

InChI Key

UPHPWXPNZIOZJL-UYSNGIAKSA-A

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate
Reactant of Route 2
5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate
Reactant of Route 3
5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate
Reactant of Route 4
5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate
Reactant of Route 5
5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate
Reactant of Route 6
5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate

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